molecular formula C7H5IO2 B112340 2-Hydroxy-3-iodobenzaldehyde CAS No. 23602-64-4

2-Hydroxy-3-iodobenzaldehyde

Cat. No.: B112340
CAS No.: 23602-64-4
M. Wt: 248.02 g/mol
InChI Key: HWJJTWWMMHEEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-iodobenzaldehyde (CAS: 23602-64-4; C₇H₅IO₂) is a halogenated aromatic aldehyde characterized by a hydroxyl (-OH) group at position 2 and an iodine atom at position 3 on the benzaldehyde ring. It is synthesized via the reaction of 2-iodophenol with paraformaldehyde in the presence of MgCl₂ and Et₃N, achieving a high yield of 90% . Key spectral data include:

  • ¹H NMR (chloroform-d): δ 11.80 (OH), 9.75 (CHO), 7.97–6.83 (aromatic protons) .
  • ¹³C NMR: δ 196.04 (carbonyl), 160.42 (C-OH), 146.17–85.54 (aromatic carbons) .
  • MS (ESI-QMS): m/z 262.94 (M⁻) .

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and redox mediators .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-iodobenzaldehyde can be synthesized through several methods. One common method involves the iodination of salicylaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 3-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-iodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: 2-Hydroxy-3-iodobenzoic acid.

    Reduction: 2-Hydroxy-3-iodobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-iodobenzaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

    Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-iodobenzaldehyde involves its interaction with various molecular targets. The hydroxyl group and the iodine atom contribute to its reactivity, allowing it to participate in a range of chemical reactions. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. Additionally, the compound’s ability to undergo substitution reactions makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Halogen-Substituted Benzaldehydes

3-Chlorobenzaldehyde (CAS: 587-04-2)

  • Structure : Chlorine at position 3.
  • Physical Properties : Purity ≥97% ; lower molecular weight (140.57 g/mol vs. 264.02 g/mol for iodinated analog).
  • Reactivity : Chlorine’s electronegativity enhances electrophilic substitution but reduces leaving group ability compared to iodine.
  • Hazards : Causes skin, eye, and respiratory irritation (H315, H319, H335) .

2-Hydroxy-5-iodobenzaldehyde (CAS: 1761-62-2)

  • Structure : Iodine at position 5 and hydroxyl at position 2.
  • Comparison : The positional isomerism affects electronic distribution and reactivity. The iodine atom’s para position relative to the hydroxyl group may influence hydrogen bonding and solubility .

2,4-Dihydroxy-3-iodobenzaldehyde (CAS: 82954-52-7)

  • Structure : Additional hydroxyl group at position 4.

Functional Group Variations

2-Hydroxy-3-iodobenzamide (CAS: 1106305-67-2)

  • Structure : Aldehyde replaced with amide (-CONH₂).
  • Biological Relevance : Amide derivatives often exhibit enhanced stability and are explored as enzyme inhibitors or antimicrobial agents .

5-tert-Butyl-2-hydroxy-3-iodobenzaldehyde (CAS: 71064-03-4)

  • Structure : tert-Butyl group at position 5.

Methyl and Trifluoromethyl Derivatives

Methyl 2-(trifluoromethyl)benzoate (CAS: 344-96-7)

  • Structure : Trifluoromethyl (-CF₃) and ester (-COOCH₃) groups.
  • Electronic Effects : The electron-withdrawing -CF₃ group deactivates the ring, contrasting with iodine’s electron-donating resonance effects .

Key Data Tables

Table 1: Physical and Spectral Properties

Compound CAS Molecular Formula Purity ¹H NMR (δ) Key Hazards
2-Hydroxy-3-iodobenzaldehyde 23602-64-4 C₇H₅IO₂ 98% 11.80 (OH), 9.75 (CHO) Limited data; handle with care
3-Chlorobenzaldehyde 587-04-2 C₇H₅ClO 97% - H315, H319, H335
2-Hydroxy-5-iodobenzaldehyde 1761-62-2 C₇H₅IO₂ 98% - Not specified

Biological Activity

2-Hydroxy-3-iodobenzaldehyde is an organic compound characterized by the presence of a hydroxyl group (-OH) and an iodine atom attached to a benzaldehyde structure. Its unique structural features make it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of this compound, summarizing its biochemical properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H6I O2
  • Molecular Weight : 232.02 g/mol
  • Structure : The compound features a hydroxyl group at the ortho position and an iodine atom at the meta position relative to the aldehyde group, significantly influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
  • Antitumor Potential : There is ongoing research into the antitumor effects of compounds derived from this compound, particularly in inhibiting cancer cell growth.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific amino acid residues in proteins. This property enhances its utility as a biochemical probe for investigating enzyme mechanisms and protein-ligand interactions. Notably:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in disease pathways. Its reactivity allows it to disrupt normal enzyme function, which can be leveraged in therapeutic contexts.
  • Biochemical Probing : As a biochemical probe, it aids in studying enzyme activity and protein interactions, providing insights into cellular processes and disease mechanisms.

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various experimental settings:

  • Enzyme Activity Investigation :
    • A study utilized this compound to probe enzyme mechanisms by covalently modifying active site residues. This approach revealed insights into substrate specificity and catalytic efficiency of target enzymes.
  • Antitumor Activity :
    • Research focused on the synthesis of derivatives from this compound demonstrated significant inhibition of tumor cell proliferation in vitro. Compounds derived from this precursor exhibited IC50 values suggesting potent anticancer effects against specific cancer cell lines .
  • Antimicrobial Studies :
    • Derivatives were screened for antimicrobial activity against various pathogens. Results indicated that certain modifications enhanced their effectiveness against bacterial strains, warranting further exploration for therapeutic applications.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameStructural FeatureUnique Aspect
2-Hydroxy-5-iodobenzaldehydeIodine at the 5-positionDifferent positioning affects reactivity
2-Hydroxy-3-methylbenzaldehydeMethyl group instead of iodineLacks halogen reactivity
2-Hydroxy-3-nitrobenzaldehydeNitro group instead of iodineIntroduces electron-withdrawing effects

The presence of iodine at the meta position in this compound enhances its chemical reactivity compared to other derivatives, making it a valuable candidate for biochemical studies and drug development.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for preparing 2-Hydroxy-3-iodobenzaldehyde, and how are reaction conditions optimized for yield and purity?

  • Method : The compound is synthesized via regioselective iodination of 2-hydroxybenzaldehyde using iodine (I₂) and an oxidizing agent (e.g., sodium hypochlorite, NaOCl) in an acidic medium (e.g., acetic acid). Reaction temperatures are maintained at 0–5°C to minimize side reactions like over-iodination or oxidation of the aldehyde group. Post-synthesis purification involves recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers analyze?

  • FTIR : Confirm the presence of phenolic -OH (~3200 cm⁻¹) and aldehyde C=O (~1680 cm⁻¹).
  • NMR :

  • ¹H NMR : Aldehyde proton at ~9.8–10.0 ppm; aromatic protons show splitting patterns indicative of iodine's electron-withdrawing effect.
  • ¹³C NMR : Aldehyde carbon at ~190–195 ppm; iodine-substituted aromatic carbon at ~90–100 ppm (due to heavy atom effect).
    • Mass Spectrometry : Molecular ion peak at m/z 248.02 (C₇H₅IO₂) with fragmentation patterns confirming iodine retention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported iodination positions (e.g., 3- vs. 4-iodo) when synthesizing this compound, and what parameters influence regioselectivity?

  • Regioselectivity is influenced by:

  • Oxidizing agent : NaOCl favors para-directing effects, while H₂O₂ may alter reaction pathways.
  • Temperature : Lower temps (0–5°C) stabilize intermediates, favoring 3-iodo substitution.
  • Solvent polarity : Polar solvents enhance iodine’s electrophilicity.
    • Validation : Use HPLC with UV detection or ²D NMR (COSY, NOESY) to confirm substitution patterns. Compare retention times/shifts with authentic standards .

Q. What strategies enable selective functionalization of the aldehyde group in this compound without compromising the iodine substituent or phenolic hydroxyl group?

  • Protection of -OH : Acetylation (acetic anhydride) or silylation (TBDMSCl) shields the hydroxyl group during aldehyde reactions.
  • Aldehyde-specific reactions :

  • Schiff base formation : React with amines (e.g., aniline) in ethanol under reflux.
  • Reduction : Use NaBH₄ (mild) to reduce aldehyde to alcohol without deiodination.
    • Deprotection : Hydrolysis (e.g., K₂CO₃/MeOH) restores the hydroxyl group post-functionalization .

Q. In cross-coupling reactions involving this compound, how does the iodine substituent affect catalytic efficiency and product distribution?

  • Catalytic systems : Pd(PPh₃)₄ or CuI/ligand systems enable Ullmann or Suzuki couplings . Iodine’s superior leaving-group ability (vs. Br/Cl) enhances reaction rates.
  • Steric effects : Ortho-substituted iodine may hinder coupling at the adjacent position; use bulkier ligands (e.g., XPhos) to mitigate steric hindrance.
  • Monitoring : Track reaction progress via TLC or GC-MS ; optimize catalyst loading (1–5 mol%) and solvent (DMF, toluene) .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound, given its structural similarities to irritant compounds?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of vapors.
  • Storage : In airtight, light-resistant containers at 2–8°C.
  • Disposal : Follow ECHA guidelines for halogenated waste .

Q. Data Contradiction Analysis

  • Example : Conflicting reports on iodination positions (3- vs. 4-iodo) may arise from variations in reaction parameters. Researchers should:
    • Replicate experiments under strictly controlled conditions (e.g., standardized oxidant concentration).
    • Validate products with HRMS and X-ray crystallography (if crystalline).
    • Cross-reference with PubChem or ECHA databases for spectral data alignment .

Properties

IUPAC Name

2-hydroxy-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJJTWWMMHEEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570060
Record name 2-Hydroxy-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23602-64-4
Record name 2-Hydroxy-3-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23602-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxy-3-iodobenzaldehyde
2-Hydroxy-3-iodobenzaldehyde
2-Hydroxy-3-iodobenzaldehyde
2-Hydroxy-3-iodobenzaldehyde
2-Hydroxy-3-iodobenzaldehyde
2-Hydroxy-3-iodobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.